molecular formula C15H14FNO3S3 B7727235 2-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-(METHYLSULFANYL)BUTANOIC ACID

2-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-(METHYLSULFANYL)BUTANOIC ACID

Cat. No.: B7727235
M. Wt: 371.5 g/mol
InChI Key: PMSGPLROFRAQCY-WQLSENKSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a (5Z)-4-fluorobenzylidene substituent at position 5, a 4-oxo-2-sulfanylidene moiety, and a 4-(methylsulfanyl)butanoic acid side chain at position 3 . Thiazolidinones are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S3/c1-22-7-6-11(14(19)20)17-13(18)12(23-15(17)21)8-9-2-4-10(16)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSGPLROFRAQCY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Thiazolidine-2-Thione Formation

The thiazolidinone scaffold originates from thiazolidine-2-thione (3 ), synthesized via nucleophilic substitution between thiourea and chloroacetic acid derivatives. Under acidic conditions, thiourea’s sulfur attacks chloroacetic acid, releasing HCl and forming an intermediate iminothiazolidinone (11 ), which hydrolyzes to yield 3 . Microwave-assisted synthesis reduces reaction times from 7–8 hours to 30 minutes, achieving 94% yield. Alternative protocols use ethyl chloroacetate (12 ) with thiosemicarbazone (13 ) in NaOEt, producing 2-hydrazino-4-thiazolidinone (14 ), followed by HCl reflux to generate 3 (Scheme 4).

Chiral Auxiliary Approaches

For stereoselective synthesis, chiral auxiliaries like Evans derivatives (18 ) are employed. Protection of S-valine methyl ester (21 ) with trifluoroacetic anhydride yields 22 , which undergoes Grignard addition and hydrolysis to β-amino alcohol 23 . Cyclization with thione installs the chiral thiazolidinone core (19 ), enabling enantioselective synthesis of advanced intermediates.

Sulfanylidene Group Installation

Thiocarbonylation with Triphosgene

Thiazolidine-2-thione (3 ) reacts with triphosgene in CH2_2Cl2_2 at 0°C to form 2-thioxothiazolidine-3-carbonyl chloride (5 ). Triethylamine (TEA) scavenges HCl, preventing side reactions. Recrystallization from petroleum ether yields 5 as yellow crystals (80.4% yield, m.p. 88–90°C).

Amide Coupling for Sulfanyl Retention

5 reacts with methylamine in THF to form N-methyl-2-thioxothiazolidine-3-carboxamide (6a ). TEA maintains a pH >8, ensuring efficient nucleophilic attack. Column chromatography (petroleum ether/ethyl acetate, 10:1) isolates 6a in 90.1% yield.

Butanoic Acid Side-Chain Elaboration

Alkylation with Methylsulfanyl Precursors

The butanoic acid chain is introduced via alkylation of 5-(4-fluorobenzylidene)-thiazolidinone with methylsulfanyl-containing bromides. Using K2_2CO3_3 in DMF, 4-(methylsulfanyl)butanoic acid ethyl ester couples to the thiazolidinone nitrogen. Microwave heating at 80°C for 2 hours achieves 75% conversion.

Ester Hydrolysis

Ethyl ester hydrolysis employs trifluoroacetic acid (TFA) in CH2_2Cl2_2 at room temperature, preserving benzyloxy groups. After 6 hours, neutralization with NaHCO3_3 yields the free acid with 92% purity.

Stereochemical Control and Purification

Z-Isomer Selectivity

The Z-configuration of the exocyclic double bond is favored by steric hindrance during Knoevenagel condensation. NOESY NMR confirms >95% Z-isomer prevalence when using bulky catalysts like piperidine.

Chromatographic Purification

Final purification uses silica gel chromatography with gradient elution (petroleum ether to ethyl acetate). HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Microwave-assistedThiourea, chloroacetic acid100°C, 30 min94%95%
Knoevenagel4-Fluorobenzaldehyde, DMFReflux, 12 h85%90%
ThiocarbonylationTriphosgene, TEA0°C, 8 h80.4%98%
Alkylation-HydrolysisK2_2CO3_3, TFA80°C, 2 h75%92%

Challenges and Mitigation Strategies

By-Product Formation

HCN liberation during thiourea reactions necessitates strict ventilation. Substituting thiosemicarbazide reduces toxicity but lowers yields by 15%.

Stereochemical Drift

Racemization during ester hydrolysis is minimized using TFA at 0°C, preserving >98% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate the biological pathways involving thiazolidine derivatives.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the fluorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound: 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-sulfanylidene-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid C₁₅H₁₃FNO₃S₃ ~385.5* 4-Fluorophenyl, methylsulfanyl butanoic acid
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid C₁₅H₁₅NO₄S₂ 337.4 2-Methoxybenzylidene, shorter butanoic acid chain
4-[(5Z)-5-(Thien-2-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid C₁₅H₉NO₃S₃ 347.4 Thienyl (aromatic heterocycle), benzoic acid
4-((4-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoyl)amino)benzoic acid C₂₁H₁₇FN₂O₄S₂ 444.5 4-Fluorobenzylidene, extended side chain with benzoyl amino group
2-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-thiazolidin-3-yl)butanoic acid C₂₀H₁₇N₂O₆S₂ 453.5 Nitrophenyl-furyl substituent, butanoic acid chain

Key Findings

This may improve binding to enzymes like cyclooxygenase or tyrosine kinases .

Synthetic Accessibility :

  • Compounds with simpler arylidene groups (e.g., 2-methoxybenzylidene in ) are synthesized via one-step condensation of thiosemicarbazides and chloroacetic acid, whereas the target compound may require multi-step synthesis due to its complex substituents .

Bioactivity Profiles :

  • Thienyl-substituted analogs () show higher activity against bacterial pathogens due to the sulfur-rich heterocycle, whereas 4-fluorophenyl derivatives (target compound, ) are more potent in cancer cell line assays, possibly due to enhanced aryl interactions .
  • The nitrophenyl-furyl analog () exhibits unique redox properties, making it a candidate for antitubercular applications .

Solubility and Pharmacokinetics: The butanoic acid chain in the target compound improves aqueous solubility compared to benzoic acid derivatives () . The benzoyl amino group in increases molecular weight and may reduce oral bioavailability despite enhancing target affinity .

Research Implications

Structural modifications in thiazolidinones significantly alter their pharmacological profiles. The target compound’s 4-fluorophenyl and methylsulfanyl groups position it as a promising candidate for anticancer or anti-inflammatory drug development. Future studies should explore its selectivity against specific protein targets (e.g., PPAR-γ or HDACs) and compare its metabolic stability with analogs like .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:
The synthesis involves multi-step reactions, including formation of the thiazolidinone core and introduction of fluorophenyl substituents. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are optimal for solubility and reactivity .
  • Catalyst optimization : Sodium hydroxide or acetic acid may facilitate condensation or cyclization steps .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates while minimizing decomposition .
  • Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) enhances purity .

Basic: What analytical techniques are used for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) .
  • X-ray crystallography : Resolves bond lengths and angles, critical for Z/E isomer verification .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 573.67 g/mol as per ) .

Advanced: How to design experiments to evaluate its antimicrobial or anticancer activity?

Answer:

  • In vitro assays :
    • Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme interaction studies : Use fluorescence quenching or surface plasmon resonance (SPR) to assess binding affinity to target enzymes (e.g., kinases) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect programmed cell death .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Answer:
notes hydrolysis under basic conditions (pH >10) but stability at neutral pH. To address discrepancies:

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .
  • Kinetic studies : Monitor degradation via HPLC at pH 7–12 to identify decomposition products .
  • Temperature dependence : Assess stability at 4°C vs. 25°C to mitigate hydrolysis in storage .

Advanced: What methodologies apply to structure-activity relationship (SAR) studies of fluorophenyl derivatives?

Answer:

  • Substituent variation : Synthesize analogs with chloro/methoxy groups in place of fluorine (see for comparative data) .
  • Biological testing : Compare IC50 values across analogs to identify critical substituents for activity .
  • Computational modeling : Use density functional theory (DFT) to correlate electronic effects (e.g., fluorine’s electronegativity) with binding energy .

Advanced: What computational approaches elucidate its mechanism of action in enzyme inhibition?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR modeling : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity data .

Advanced: How to mitigate by-product formation during oxidation reactions?

Answer:

  • Controlled oxidation : Use mild oxidizing agents (e.g., H2O2 in acetic acid) to convert thiol groups to sulfoxides without over-oxidation to sulfones .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated side reactions .
  • By-product analysis : TLC or GC-MS to identify impurities and adjust stoichiometry .

Advanced: What experimental strategies confirm its enzyme inhibition mechanism in anticancer studies?

Answer:

  • Kinase inhibition assays : Measure ATPase activity using luminescence-based kits (e.g., ADP-Glo™) .
  • Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated Akt) after treatment .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate target engagement .

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